molecular formula C12H14F6N4O5 B14860738 2-(2,2,3,3,5,5,6,6-Octadeuteriopiperazin-1-yl)pyrimidin-5-ol;2,2,2-trifluoroacetic acid

2-(2,2,3,3,5,5,6,6-Octadeuteriopiperazin-1-yl)pyrimidin-5-ol;2,2,2-trifluoroacetic acid

Cat. No.: B14860738
M. Wt: 416.30 g/mol
InChI Key: KSESCZGWOGRZHN-VHGLFXLXSA-N
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Description

2-(2,2,3,3,5,5,6,6-Octadeuteriopiperazin-1-yl)pyrimidin-5-ol;2,2,2-trifluoroacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with deuterium atoms and a pyrimidin-5-ol moiety, combined with trifluoroacetic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,3,3,5,5,6,6-Octadeuteriopiperazin-1-yl)pyrimidin-5-ol typically involves multiple steps, starting with the preparation of the deuterated piperazine. This can be achieved through the deuteration of piperazine using deuterium gas under high pressure and temperature conditions. The pyrimidin-5-ol moiety can be synthesized through a series of reactions involving the condensation of appropriate precursors, such as 2-aminopyrimidine and formaldehyde, followed by reduction and hydroxylation steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes using specialized reactors to ensure high yield and purity. The integration of continuous flow reactors can enhance the efficiency and scalability of the synthesis. The final product is typically purified using chromatographic techniques to remove any impurities and ensure the desired isotopic composition.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,3,3,5,5,6,6-Octadeuteriopiperazin-1-yl)pyrimidin-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the pyrimidin-5-ol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The deuterium atoms in the piperazine ring can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenation reagents like bromine (Br₂) or chlorine (Cl₂) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield pyrimidin-5-one derivatives, while reduction can produce various deuterated piperazine derivatives.

Scientific Research Applications

2-(2,2,3,3,5,5,6,6-Octadeuteriopiperazin-1-yl)pyrimidin-5-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and isotopically labeled compounds.

    Biology: Employed in studies involving deuterium-labeled compounds to trace metabolic pathways and understand biological processes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of deuterium.

Mechanism of Action

The mechanism of action of 2-(2,2,3,3,5,5,6,6-Octadeuteriopiperazin-1-yl)pyrimidin-5-ol involves its interaction with specific molecular targets and pathways. The deuterium atoms in the piperazine ring can influence the compound’s stability and reactivity, leading to altered metabolic pathways and reduced rates of degradation. This can result in prolonged activity and enhanced efficacy in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2,2’,3,3’,5,5’,6,6’-Octafluorobiphenyl: A fluorinated biphenyl compound with similar structural features.

    2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A piperidine derivative with a stable free radical, used in oxidation reactions.

    2,2,3,3,5,5,6,6-Octafluoro-4-(heptafluoropropyl)morpholine: A fluorinated morpholine compound with unique properties.

Uniqueness

2-(2,2,3,3,5,5,6,6-Octadeuteriopiperazin-1-yl)pyrimidin-5-ol stands out due to its deuterium substitution, which imparts unique isotopic effects that can enhance the compound’s stability, reactivity, and biological activity. This makes it a valuable tool in various scientific research and industrial applications.

Properties

Molecular Formula

C12H14F6N4O5

Molecular Weight

416.30 g/mol

IUPAC Name

2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)pyrimidin-5-ol;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C8H12N4O.2C2HF3O2/c13-7-5-10-8(11-6-7)12-3-1-9-2-4-12;2*3-2(4,5)1(6)7/h5-6,9,13H,1-4H2;2*(H,6,7)/i1D2,2D2,3D2,4D2;;

InChI Key

KSESCZGWOGRZHN-VHGLFXLXSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC=C(C=N2)O)([2H])[2H])[2H].C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CN(CCN1)C2=NC=C(C=N2)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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